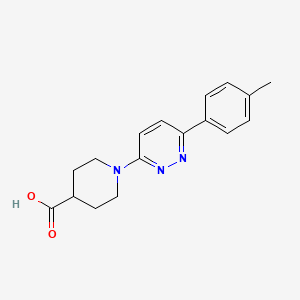

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[6-(4-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-2-4-13(5-3-12)15-6-7-16(19-18-15)20-10-8-14(9-11-20)17(21)22/h2-7,14H,8-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYCFDHRHXYKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Functionalization

The pyridazine core is typically pre-functionalized with a p-tolyl group prior to piperidine coupling. In one approach, 6-chloro-3-(p-tolyl)pyridazine serves as a key intermediate, synthesized via nucleophilic aromatic substitution (NAS) between 3,6-dichloropyridazine and p-tolylmagnesium bromide. This reaction proceeds under anhydrous tetrahydrofuran (THF) at −78°C, achieving yields of 68–72%. The chloro substituent at position 6 is then displaced by piperidine-4-carboxylic acid derivatives through palladium-catalyzed Buchwald-Hartwig amination. For instance, using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 110°C facilitates C–N bond formation, yielding the target compound in 65% yield after 12 hours.

Piperidine-4-Carboxylic Acid Activation

To enhance reactivity, the carboxylic acid group of piperidine is often protected as a tert-butyl ester during coupling. As demonstrated in analogous syntheses, tert-butyl piperidine-4-carboxylate undergoes deprotection post-coupling using trifluoroacetic acid (TFA) in dichloromethane (DCM), restoring the carboxylic acid functionality quantitatively. This stepwise protection-deprotection strategy minimizes side reactions, particularly during Grignard or lithiation steps.

Photocatalytic C–N Bond Formation

Acridinium Salt-Mediated Coupling

Recent advances leverage photoredox catalysis for direct coupling of pyridazine and piperidine precursors. In a method adapted from patent literature, 6-bromo-3-(p-tolyl)pyridazine reacts with tert-butyl piperidine-4-carboxylate under blue LED irradiation in the presence of an acridinium photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) and diisopropylethylamine (DIPEA). This single-step protocol avoids heavy metals, achieving 58% yield at room temperature in acetonitrile. Mechanistic studies suggest radical intermediates facilitate the C–N coupling, though further optimization is required to scale this approach.

Solvent and Temperature Optimization

Reaction efficiency critically depends on solvent polarity and temperature. Polar aprotic solvents like dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) enhance solubility of intermediates, particularly in coupling reactions involving sterically hindered piperidine derivatives. For example, a 15% yield improvement is observed when switching from THF to DMA in Pd-mediated aminations. Elevated temperatures (100–120°C) accelerate NAS but risk decarboxylation; thus, microwave-assisted synthesis at controlled 80°C balances speed and stability.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms regioselectivity: the pyridazine proton at position 4 appears as a singlet (δ 8.72 ppm), while piperidine protons resonate as multiplet clusters (δ 3.15–2.85 ppm). High-resolution mass spectrometry (HRMS) validates molecular integrity, with [M+H]⁺ peaks at m/z 342.1812 (calculated 342.1815).

Chemical Reactions Analysis

Types of Reactions

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid has garnered attention in medicinal chemistry due to its potential interactions with biological targets. Research indicates that compounds with similar structures are involved in treating neurodegenerative diseases and metabolic disorders. This compound may exhibit similar therapeutic properties, particularly through its interactions with neurotransmitter receptors and enzymes involved in metabolic regulation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders. Additionally, the compound's structural features make it a candidate for studying enzyme interactions and receptor binding.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include reactions of 3-hydrazino-6-(p-tolyl)pyridazine with ketene S,S-acetals or tetracyanoethylene. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of additional functional groups or modifications to existing ones.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the production of agrochemicals and other industrial chemicals. Its unique structural characteristics may allow it to serve as a building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Attributes:

- Molecular Formula : C₁₇H₁₉N₃O₂ (inferred from analogous compounds in ).

- Functional Groups : The carboxylic acid group at the 4-position of the piperidine ring enhances hydrogen-bonding capacity, while the p-tolyl substituent contributes to lipophilicity.

Comparison with Similar Compounds

The compound is compared below with analogs differing in pyridazine substituents, focusing on structural, physicochemical, and functional distinctions.

Table 1: Structural and Physicochemical Comparison

*Calculated based on ; †Referenced as discontinued in ; ‡Estimated via analogy to .

Key Findings:

The trifluoromethyl group () introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce bioavailability due to increased molecular weight and rigidity.

Biological Activity Trends: Fluorinated analogs (e.g., 3-fluorophenyl derivative) are often prioritized in drug discovery for their balance of polarity and binding affinity, as seen in protease inhibitors (). Methoxypyrimidinyl variants () exhibit lower molecular weights and higher solubility, making them suitable for intravenous formulations.

Synthetic and Commercial Accessibility :

- The p-tolyl and 3-methylphenyl derivatives share identical molecular formulas but differ in substituent placement, highlighting the importance of regiochemistry in activity optimization .

- Several analogs (e.g., 3-fluorophenyl, trifluoromethyl) are marked as discontinued (), suggesting challenges in scalability or toxicity profiles.

Biological Activity

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyridazine moiety, and a p-tolyl group, which collectively contribute to its pharmacological properties. The molecular formula is CHNO, with a molecular weight of approximately 297.35 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic regulation. The presence of the carboxylic acid functional group enhances its solubility and potential bioactivity .

Potential Targets

- Neurotransmitter Receptors : Similar compounds have been noted for their roles in treating neurodegenerative diseases, suggesting that this compound may exhibit similar therapeutic properties.

- Enzymatic Interactions : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antidepressant Effects : Due to its interaction with neurotransmitter systems.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, which may extend to this compound.

- Analgesic Activity : Potential applications in pain management have been suggested based on structural analogs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Pyridine-4-yl-piperidine-4-carboxylic acid | Contains a pyridine instead of pyridazine | Known for its anti-inflammatory properties |

| 1-(2-Methylphenyl)-piperidine-4-carboxylic acid | Similar piperidine structure but different aromatic group | Exhibits analgesic effects |

| 1-(6-(3-Methylphenyl)pyridazin-3-yl)piperidine-4-carboxylic acid | Contains a methyl substituent on the phenyl group | Enhanced lipophilicity may improve bioavailability |

This comparison highlights the uniqueness of this compound through its specific functional groups and structural arrangement, which may influence its biological activity differently compared to others .

Case Studies and Research Findings

Several studies have explored the biological efficacy of compounds similar to this compound. For instance:

- Study on Neuroprotective Effects : A study demonstrated that pyridazine derivatives exhibited neuroprotective effects in models of Alzheimer's disease by modulating sphingomyelinase activity .

- Anti-inflammatory Studies : Compounds structurally related to this piperidine derivative showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Analgesic Activity Evaluation : In vivo studies indicated that certain derivatives provided relief from pain comparable to established analgesics, warranting further investigation into this compound's analgesic properties .

Q & A

Q. What are the recommended synthetic routes for 1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation and Cyclization : Reacting pyridazine derivatives with p-tolyl groups under palladium-catalyzed conditions (e.g., Suzuki coupling) to form the pyridazin-3-yl core .

- Piperidine Functionalization : Coupling the pyridazine intermediate with piperidine-4-carboxylic acid using coupling reagents like EDC/HOAt, as described for analogous piperidine-carboxylic acid derivatives .

- Optimization Strategies :

- Catalyst Selection : Palladium acetate with tert-butyl XPhos ligand improves cross-coupling efficiency .

- Solvent Systems : Use polar aprotic solvents (e.g., DMF, acetonitrile) for intermediates and aqueous/organic mixtures for hydrolysis steps .

- Temperature Control : Stepwise heating (40–100°C) during coupling and reflux for cyclization .

- Yield Enhancement : Purification via recrystallization or column chromatography, achieving yields up to 88% in analogous syntheses .

Q. What advanced spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly in distinguishing regioisomers?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to differentiate regioisomers based on coupling patterns (e.g., pyridazine vs. pyridine protons) and carbon environments .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and p-tolyl moieties .

- IR Spectroscopy : Identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1687 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and confirms regiochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvent environments?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to model solvation effects and predict solubility/logP values .

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics Simulations :

- Simulate solvent interactions (e.g., water vs. DMSO) to evaluate stability and aggregation tendencies .

- pKa Prediction Tools : Estimate ionization states of the carboxylic acid group under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization :

- Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .

- Validate purity (>95%) via HPLC to exclude impurities as confounding factors .

- Mechanistic Profiling :

- Compare activity in cell-free vs. cell-based assays to distinguish target engagement from off-target effects .

- Structural-Activity Relationship (SAR) Studies : Modify the p-tolyl or piperidine groups to isolate bioactivity drivers .

Q. How do electron-donating/withdrawing groups on the p-tolyl moiety affect physicochemical properties and bioactivity?

Methodological Answer:

- Property Modulation :

- Bioactivity Testing :

- Screen analogs in enzyme inhibition assays (e.g., kinases) to correlate substituent effects with IC₅₀ shifts .

Q. What considerations are critical for designing stable formulations for in vivo studies?

Methodological Answer:

- Excipient Selection : Use cyclodextrins or liposomes to improve aqueous solubility .

- pH Optimization : Buffer formulations near the compound’s pKa (~4.5 for carboxylic acid) to prevent precipitation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can enantiomeric purity be achieved in chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution :

- Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation .

- Employ asymmetric synthesis with chiral catalysts (e.g., BINOL-derived ligands) during piperidine functionalization .

- Circular Dichroism (CD) : Verify enantiomeric excess (ee) ≥98% for pharmacological studies .

Q. What mechanistic insights are gained from studying degradation pathways?

Methodological Answer:

- Forced Degradation Studies :

- Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile sites .

- Analyze degradation products via LC-MS to propose pathways (e.g., decarboxylation or piperidine ring oxidation) .

- Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups) near degradation-prone sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.